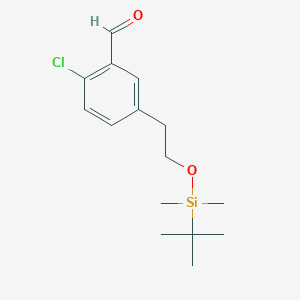
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re interested in is a derivative of benzaldehyde, which is a simple aromatic aldehyde with a formyl group directly attached to the phenyl ring . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzaldehyde), an ethyl group (a two-carbon chain), and a tert-butyldimethylsilyl group attached to an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzaldehyde group might make it somewhat polar, and the presence of the tert-butyldimethylsilyl group might make it somewhat nonpolar .Scientific Research Applications
Synthesis of Water-Soluble Polymers
Researchers have explored the polymerization of tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, demonstrating the potential of these compounds in creating well-defined polymers with narrow molecular weight distributions. The study by Ishizone et al. (2003) in "Macromolecules" showcases the quantitative polymerization of these methacrylates, leading to the production of block copolymers with controlled molecular weights, highlighting the compound's utility in the precise synthesis of polymers Ishizone, T., Han, S., Okuyama, S., & Nakahama, S. (2003).
Photooxidation Studies
In another domain, the photooxidation of 8-oxo-7,8-dihydroguanosine, utilizing derivatives of the tert-butyldimethylsilyl group, has been studied to understand the chemical processes involved in DNA damage and repair. The research by Mccallum, Kuniyoshi, and Foote (2004) in the "Journal of the American Chemical Society" provides insights into the formation and rearrangement of oxidation products, contributing to the broader understanding of oxidative stress at the molecular level Mccallum, J., Kuniyoshi, C., & Foote, C. (2004).
Advanced Organic Synthesis
Further, the synthesis of complex organic molecules for pharmaceutical applications has been facilitated by the use of tert-butyldimethylsilyl-protected intermediates. Gundogdu, Şahin, and Kara (2020) explored the synthesis of β-amino acids, demonstrating the first synthesis of a bicyclic hemiaminal with a fused oxazine-oxazole ring. This work exemplifies the role of such silyl-protected intermediates in enabling complex synthetic pathways for pharmaceutical research and development Gundogdu, O., Şahin, E., & Kara, Y. (2020).
Cryptophycin Synthesis
The synthesis of cryptophycin-24, a compound with potential as a chemotherapeutic agent, also utilizes tert-butyldimethylsilyl-protected intermediates. Eggen et al. (2000) reported on two efficient protocols for synthesizing a major component of the cryptophycins, demonstrating the critical role of silyl-protected intermediates in the development of new drugs and therapeutic agents Eggen, M., Mossman, C., Buck, S., Nair, S., Bhat, L., Ali, S. M., Reiff, E., Boge, T., & Georg, G. (2000).
Future Directions
properties
IUPAC Name |
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEQAAXQXFACIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)
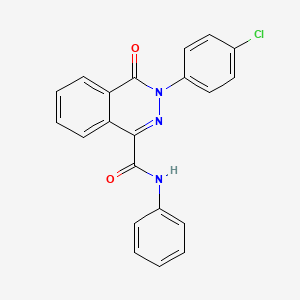
![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)
![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)
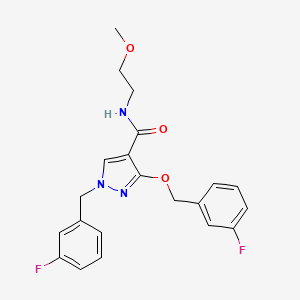
![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)
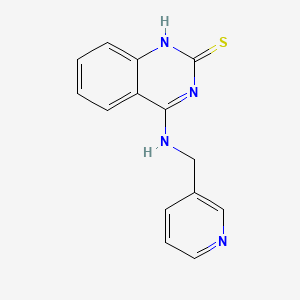
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide](/img/structure/B2818588.png)
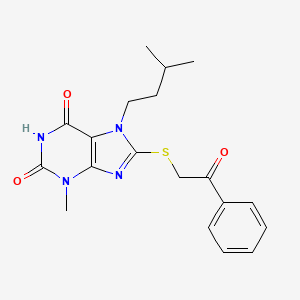
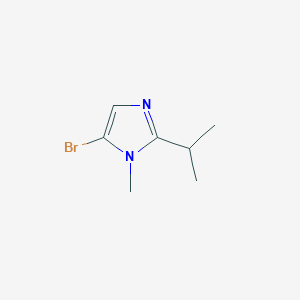
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)
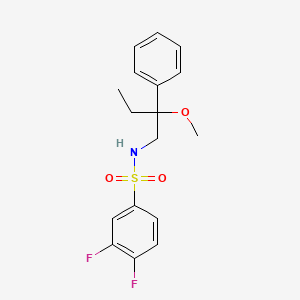
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)